molecular formula C3H8O3 B137938 Glycerol-1,1,2,3,3-d5 CAS No. 62502-71-0

Glycerol-1,1,2,3,3-d5

Cat. No. B137938
CAS RN: 62502-71-0
M. Wt: 97.12 g/mol
InChI Key: PEDCQBHIVMGVHV-UXXIZXEISA-N
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Description

Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate. It has a variety of applications, ranging from its role in biochemistry and pharmacokinetics to its use in clinical settings and practical applications, such as improving thermoregulation and endurance during exercise or exposure to hot environments .

Synthesis Analysis

Glycerol serves as a versatile starting material for various synthetic pathways. It has been used as a green and effective medium for the electrophilic activation of aldehydes in a catalyst-free system, enabling the synthesis of compounds like di(indolyl)methanes and xanthene derivatives without the need for acid catalysts . Additionally, glycerol has been employed in the synthesis of glycerol 1,2-carbonate through transesterification with dimethyl carbonate using triethylamine as a catalyst , and in the preparation of 1,3-dihexadecyloxy-2-propanol, a 1,3-disubstituted glycerol derivative . Furthermore, glycerol-d5 has been used to synthesize pentadeuterated domiodol, showcasing its utility in producing isotopically labeled compounds .

Molecular Structure Analysis

The molecular structure of glycerol derivatives has been extensively studied. For instance, the crystal structure of 2,3-dilauroyl-d-glycerol reveals that the glycerol group is oriented parallel to the layer plane, with the hydrocarbon chains aligned parallel and arranged in a bilayer structure . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, a mixed-chain triacylglycerol, shows a trilayer arrangement with a distinct glycerol conformation . These studies provide insight into the conformational properties of glycerol and its derivatives, which are crucial for understanding their behavior in biological membranes and other applications.

Chemical Reactions Analysis

Glycerol participates in various chemical reactions, demonstrating its versatility as a reactant. It has been used as a promoting medium for the one-pot three-component synthesis of 4H-pyrans under catalyst-free conditions . In the context of green chemistry, glycerol derivatives have been synthesized to evaluate their potential as substitutive solvents, with a focus on their physico-chemical properties . Glycerol is also a potential feedstock for the production of 1,3-propanediol, a valuable commercial polyester monomer, through gas-phase glycerol hydrogenolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerol and its derivatives are diverse and can be tailored through chemical modifications. Over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes have been synthesized, showing significant variations in polarity properties, which is important for identifying candidates for solvent substitution . The physico-chemical properties of these derivatives are crucial for their application as green solvents. Additionally, the pharmacokinetics of glycerol, such as its serum concentrations and osmolality effects, have been well-documented, highlighting its role in clinical applications .

Scientific Research Applications

Biochemistry and Pharmacokinetics

Glycerol, including isotopically labeled forms like Glycerol-1,1,2,3,3-d5, is integral in biochemistry. It forms the structural backbone of triacylglycerol molecules and can be converted to a glycolytic substrate for metabolism. Its applications in research span over 60 years, including studies on cerebral oedema, intraocular hypertension, intracranial hypertension, and more recently, glycerol hyperhydration to improve thermoregulation and endurance in heat-related stressors (Robergs & Griffin, 1998).

Chemical Synthesis

In chemical synthesis, Glycerol-1,1,2,3,3-d5 is used for synthesizing various compounds. For example, its reaction with bromoacetaldehyde dimethyl acetal produces 2-bromomethyl-4-hydroxymethyl-1,3-dioxolane, which leads to the creation of pentadeuterated domiodol, a compound of high isotopic purity (Ferraboschi, Grisenti, & Santanitllo, 1994).

Fermentation Processes

Glycerol-1,1,2,3,3-d5 has applications in fermentation processes for the production of bulk chemicals. Studies using chemostat reactors show its conversion into ethanol and formate, with different product spectrums based on substrate concentration (Temudo et al., 2008).

Metabolic Studies

Isotopically labeled glycerol like Glycerol-1,1,2,3,3-d5 is crucial in metabolic studies. It has been used in studying glycerol kinetics in humans, providing insights into basal glycerol turnover rates and the physiological changes of lipolysis rates under various conditions (Schricker et al., 1994).

Catalysis Research

Glycerol-1,1,2,3,3-d5 is also significant in catalysis research. It's used in studies involving the production of glycerol carbonate from glycerol over modified catalysts, which is crucial for value-added product development from glycerol (Chotchuang et al., 2020).

Glycerol Oxidation

Glycerol-1,1,2,3,3-d5 plays a role in research on glycerol oxidation, where it serves as a biochemical platform for producing high-value products. Catalysts based on supported metal nanoparticles, particularly gold-containing catalysts, have been explored for this purpose (Villa et al., 2015).

properties

IUPAC Name

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472007
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-1,1,2,3,3-d5

CAS RN

62502-71-0
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
P Ferraboschi, P Grisenti… - Journal of Labelled …, 1994 - Wiley Online Library
A facile synthesis of pentadeuterated domiodol (2â•’iodomethylâ•’4â•’hydroxymethylâ•’1,3â•’dioxolane) f Page 1 Journal of Labelied Compounds and Radiophannaceuiicals-Vo1. AXUK No. 3 A …
PJ Silk, JB Macaulay - FEMS microbiology letters, 2003 - academic.oup.com
Bjerkandera adusta produces many chlorometabolites including chlorinated anisyl metabolites (CAMs) and 1-arylpropane-1,2-diols (1, 2, 3, 4) as idiophasic metabolic products of l-…
Number of citations: 0 academic.oup.com
F Dakterzada, M Jové, R Huerto, A Carnes, J Sol… - Aging …, 2023 - aginganddisease.org
Compound Reference (Catalogue number, provider) 1, 3 (d5)-dihexadecanoyl-glycerol 110537, Avanti Polar Lipids 1, 3 (d5)-dihexadecanoyl-2-octadecanoyl-glycerol 110543, Avanti …
Number of citations: 0 www.aginganddisease.org
M Dobrescu, M Zorio, M Ionica - Advanced Topics in …, 2018 - spiedigitallibrary.org
Glycerol is the key constituent to triglycerides and is an important compound participating in the lipid metabolism. It is an endogenous compound found in small amounts in human blood …
Number of citations: 0 www.spiedigitallibrary.org
T Nakamura, T Kinoshita, S Kitazawa… - Bioscience …, 1993 - jstage.jst.go.jp
Gln-Lys by using the peptide sequencer. This sequence corre-sponded to the sequence of the C-terminal 11 residues of TR2. The N-terminal of the other Asp-N peptide, B-AN2, was …
Number of citations: 0 www.jstage.jst.go.jp
A Bartholomé - 2017 - research-repository.st-andrews.ac …
To date, only five fluorinated natural products have been identified. These were isolated from both plants and bacteria. The bacterium Streptomyces cattleya has the ability to …
E Björnson, CJ Packard, M Adiels… - Journal of internal …, 2019 - Wiley Online Library
Background Triglyceride‐rich lipoproteins and their remnants have emerged as major risk factors for cardiovascular disease. New experimental approaches are required that permit …
Number of citations: 0 onlinelibrary.wiley.com
A Martino, EW Kaler - Langmuir, 1995 - ACS Publications
The microstructure of nonaqueous microemulsions formed with propylene glycol, glycerol, three different alkanes, and pentaethylene glycol mono-n-dodecyl ether (C12E5) is probed …
Number of citations: 0 pubs.acs.org
W Li, G Parigi, M Fragai, C Luchinat… - Inorganic …, 2002 - ACS Publications
Intracellular Ca 2+ plays an important role in signal transduction, and we are developing new MRI techniques to study its regulation in living animals. We have reported on an MRI …
Number of citations: 0 pubs.acs.org
M Adiels, C Packard, MJ Caslake, P Stewart… - Journal of lipid …, 2005 - ASBMB
The use of stable isotopes in conjunction with compartmental modeling analysis has greatly facilitated studies of the metabolism of the apolipoprotein B (apoB)-containing lipoproteins …
Number of citations: 0 www.jlr.org

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